Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)-

説明

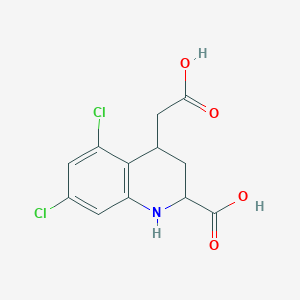

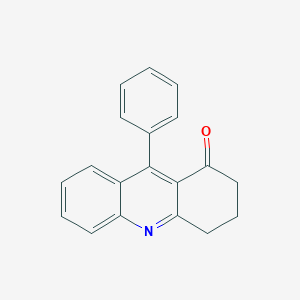

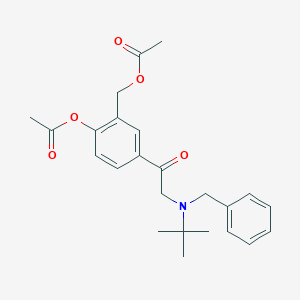

Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)-, also known as Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)-, is a useful research compound. Its molecular formula is C24H29NO5 and its molecular weight is 411.5 g/mol. The purity is usually 95%.

The exact mass of the compound Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biomedical Applications

Glycosyl compounds, which include the Glycyl compound, have significant applications in the biomedical industry . They exhibit diverse pharmaceutical properties and biological activities, making them useful in various medical applications. For instance, they can be used in the development of new drugs due to their stable application characteristics .

Food Industry Applications

In the food industry, Glycosyl compounds are used due to their stable structures and biological activities . They can be used as additives in food products to enhance their nutritional value and improve their taste and texture .

Enzymatic Synthesis

Glycosyl compounds are often obtained through enzymatic synthesis . This process involves the use of enzymes as catalysts to convert substrates into products. The Glycyl compound can be synthesized using this method, which is more environmentally friendly compared to chemical synthesis .

Chemical Transformations

The Ethanone compound, another name for the Glycyl compound, is used in chemical transformations . It is involved in the Acetoacetic Ester Synthesis, where it reacts with a base and an alkylation reagent to produce alkyl products .

Biosynthetic and Biodegradation Pathways

The tert-butyl group in the [2-acetyloxy-5-[2-[benzyl(tert-butyl)amino]acetyl]phenyl]methyl acetate compound plays a role in biosynthetic and biodegradation pathways . It exhibits a unique reactivity pattern due to its crowded structure, making it useful in these biological processes .

Biocatalytic Processes

The tert-butyl group in the [2-acetyloxy-5-[2-[benzyl(tert-butyl)amino]acetyl]phenyl]methyl acetate compound can also be used in biocatalytic processes . Its unique reactivity pattern can be harnessed to catalyze various biological reactions .

作用機序

Target of Action

It is known that similar compounds, such as the copper binding tripeptide ghk (glycyl-l-histidyl-l-lysine), interact with copper and modify the expression of numerous antioxidant genes .

Mode of Action

It is known that similar compounds, such as ghk-cu, improve wound healing and tissue regeneration, stimulate collagen and decorin production, support angiogenesis and nerve outgrowth, and possess antioxidant and anti-inflammatory effects . These compounds also increase cellular stemness and secretion of trophic factors by mesenchymal stem cells .

Biochemical Pathways

The Glycyl compound likely affects multiple biochemical pathways due to its potential antioxidant activity . It may block the formation of reactive oxygen and carbonyl species, detoxify toxic products of lipid peroxidation, protect keratinocytes from lethal Ultraviolet B (UVB) radiation, and block hepatic damage by dichloromethane radicals .

Pharmacokinetics

Similar compounds, such as nnz-2591, a synthetic analogue of cyclic glycine-proline (cgp), have been chemically modified to increase their half-life, stability, and oral bioavailability .

Result of Action

The Glycyl compound likely has multiple molecular and cellular effects due to its potential antioxidant activity . It may protect cells from oxidative stress, improve tissue regeneration, and stimulate the production of collagen and other important proteins .

Action Environment

It is known that similar compounds, such as ghk-cu, can protect keratinocytes from lethal uvb radiation, suggesting that they may be effective in environments with high levels of uv radiation .

特性

IUPAC Name |

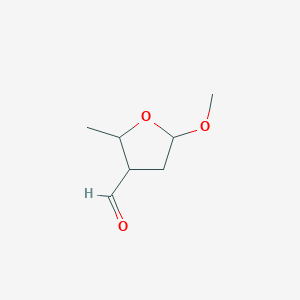

[2-acetyloxy-5-[2-[benzyl(tert-butyl)amino]acetyl]phenyl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-17(26)29-16-21-13-20(11-12-23(21)30-18(2)27)22(28)15-25(24(3,4)5)14-19-9-7-6-8-10-19/h6-13H,14-16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQOUEUIEVCLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC(=C1)C(=O)CN(CC2=CC=CC=C2)C(C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228146 | |

| Record name | Glycyl compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)- | |

CAS RN |

77430-27-4 | |

| Record name | Glycyl compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077430274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the potential applications of Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)- in pharmaceutical research?

A1: Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)-, also known as 'glycyl compound', is an intermediate in the production of the bronchodilator Salbutamol []. While not a pharmaceutical itself, its role in the synthesis of Salbutamol highlights its importance in the pharmaceutical industry. Further research into its properties and potential applications could yield valuable insights for developing new drugs and therapies.

Q2: Can viral proteases be utilized for the synthesis of biochemically relevant molecules?

A2: Yes, research has shown that viral proteases like Lbpro, encoded by the foot-and-mouth disease virus, can be utilized for synthesizing biochemically relevant molecules []. Specifically, Lbpro can facilitate ligation reactions between recombinant ISG15, a ubiquitin-like protein, and synthetic glycyl compounds. This method allows for the efficient preparation of various ISG15 protein tools, which are essential for studying deISGylases and screening inhibitors against viral proteases like SARS-CoV-2 PLpro [].

Q3: How does the conformational analysis of cyclic peptides contribute to our understanding of their biological activity?

A3: Conformational analysis, particularly of cyclic peptides containing glycyl residues, provides valuable insights into their three-dimensional structures and potential biological activities []. By determining the energetically favorable conformations of these peptides, researchers can understand how they interact with their biological targets. This knowledge is crucial for designing new drugs and understanding the mechanisms of existing ones.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

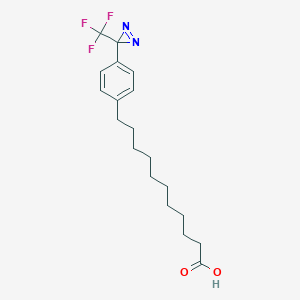

![3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B141143.png)